molecular formula C9H12N4 B6190482 methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine CAS No. 1781043-46-6

methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine

Cat. No.: B6190482
CAS No.: 1781043-46-6
M. Wt: 176.2
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Description

Properties

CAS No.

1781043-46-6

Molecular Formula

C9H12N4

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine typically involves the reaction of 2-methyl-2H-1,2,3-benzotriazole with formaldehyde and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as a corrosion inhibitor, UV stabilizer, and in the production of polymers and coatings[][4].

Mechanism of Action

The mechanism of action of methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole moiety allows it to form stable complexes with metal ions, which can inhibit enzymatic activity or alter receptor function. Additionally, its ability to undergo various chemical reactions enables it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine can be compared with other benzotriazole derivatives such as:

    2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Known for its UV stabilization properties.

    N,N-Bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine: Used as a corrosion inhibitor.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Utilized in high-temperature polymer processing.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

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